molecular formula C28H35FO7 B584253 11-Oxo-betamethasone Dipropionate CAS No. 64967-90-4

11-Oxo-betamethasone Dipropionate

Cat. No.: B584253
CAS No.: 64967-90-4
M. Wt: 502.579
InChI Key: KBMPCHGHEBNIHH-IHWWKNBLSA-N
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Description

11-Oxo-betamethasone Dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis. The compound is a derivative of betamethasone, modified to enhance its therapeutic efficacy and reduce systemic absorption .

Mechanism of Action

Target of Action

11-Oxo-betamethasone Dipropionate is a synthetic analog of the adrenal corticosteroids . It primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Upon binding to its target, this compound exerts potent glucocorticoid activity and negligible mineralocorticoid activity . It inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors . Furthermore, it promotes anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting phospholipase A2, it prevents the formation of arachidonic acid derivatives, which are key mediators of inflammation . This leads to a reduction in inflammation and immune response .

Pharmacokinetics

The absorption of topical this compound is small . When used for prolonged periods of time or across a large surface area, it can have systemic effects . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and immune response . This makes it effective in managing inflammatory skin conditions such as eczema, and autoimmune disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption and efficacy of the compound can be affected by the specific characteristics of the skin where it is applied . Furthermore, the stability of the compound can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

11-Oxo-betamethasone Dipropionate, like betamethasone, is likely to interact with glucocorticoid receptors, influencing the transcription of DNA and leading to alterations in cellular metabolism . This interaction can result in a reduction in inflammatory responses .

Cellular Effects

Betamethasone, and by extension this compound, has been shown to have anti-inflammatory, immunosuppressive, and anti-proliferative effects . It can obstruct the synthesis of arachidonic acid and control the biosynthesis of prostaglandins and leukotrienes by controlling the inhibition of phospholipase A2 .

Molecular Mechanism

It is known that betamethasone, the parent compound, acts as a potent glucocorticoid receptor agonist . It is likely that this compound shares a similar mechanism of action.

Temporal Effects in Laboratory Settings

Betamethasone dipropionate, a related compound, has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis with prolonged use .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are lacking, betamethasone has been used in veterinary medicine to treat inflammatory conditions . The effects of betamethasone vary with dosage, and high doses can lead to adverse effects .

Metabolic Pathways

Betamethasone is known to alter the transcription of DNA, leading to changes in cellular metabolism .

Transport and Distribution

Betamethasone is known to be extensively bound to plasma proteins and is widely distributed to the tissues .

Subcellular Localization

Given its likely interaction with glucocorticoid receptors, it may be localized in the cytoplasm before being translocated to the nucleus upon activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-betamethasone Dipropionate involves multiple steps, starting from betamethasone. The primary synthetic route includes the esterification of betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 11-Oxo-betamethasone Dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Oxo-betamethasone Dipropionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11-Oxo-betamethasone Dipropionate is unique due to its enhanced potency and reduced systemic absorption compared to its parent compound, betamethasone. This makes it particularly effective for topical applications, providing high therapeutic efficacy with minimal side effects .

Properties

CAS No.

64967-90-4

Molecular Formula

C28H35FO7

Molecular Weight

502.579

IUPAC Name

[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1

InChI Key

KBMPCHGHEBNIHH-IHWWKNBLSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC

Synonyms

(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione

Origin of Product

United States

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